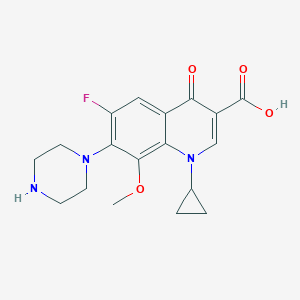

3-Desmethyl Gatifloxacin

Description

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCSNIFKGXSDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150187 | |

| Record name | PD 135042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-57-1 | |

| Record name | PD 135042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 135042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL GATIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"3-Desmethyl Gatifloxacin" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid or Gatifloxacin Impurity D, is a close structural analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.[1][2] As a significant impurity and potential metabolite of Gatifloxacin, understanding its chemical and biological properties is crucial for drug development, quality control, and toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the core quinolone ring system, substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a methoxy group at C8, and a piperazinyl group at the C7 position. It differs from its parent compound, Gatifloxacin, by the absence of a methyl group on the piperazine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid | [2] |

| Synonyms | 8-Methoxy Ciprofloxacin, Gatifloxacin Impurity D, AM 1147, PD 135042 | [1][2][3] |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | [1][4] |

| Molecular Weight | 361.37 g/mol | [1][4] |

| CAS Number | 112811-57-1 | [1][4] |

| Physical Form | Solid | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not widely published. However, based on the known synthesis of Gatifloxacin and other fluoroquinolones, a plausible synthetic route would involve the nucleophilic substitution of the fluorine atom at the C7 position of a quinolone precursor with piperazine.

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with piperazine in a suitable solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature.

Caption: Proposed synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is reported to induce DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants.[3] This suggests that, like its parent compound Gatifloxacin and other fluoroquinolones, its primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and DNA, this compound would lead to the arrest of DNA replication and ultimately, bacterial cell death.

References

- 1. actascientific.com [actascientific.com]

- 2. prepchem.com [prepchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicea.com [chemicea.com]

- 6. Gatifloxacin CAS#: 112811-59-3 [m.chemicalbook.com]

- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Desmethyl Gatifloxacin

This technical guide provides a comprehensive overview of the synthesis of 3-Desmethyl Gatifloxacin, a known impurity and metabolite of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Introduction

This compound, chemically known as 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a significant related substance in the synthesis of Gatifloxacin.[1][2][3][4] Understanding its synthesis is crucial for impurity profiling, reference standard preparation, and ensuring the quality and safety of Gatifloxacin formulations. This guide outlines the primary synthesis pathway, key precursors, and detailed experimental protocols.

Synthesis Pathway and Precursors

The synthesis of this compound is analogous to the manufacturing process of Gatifloxacin, with the primary difference being the substitution of 2-methylpiperazine with piperazine. The core reaction involves the nucleophilic substitution of a piperazine moiety at the C-7 position of the quinolone ring.

The key precursors for the synthesis of this compound are:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: This is the core quinolone scaffold.

-

Piperazine: This reagent provides the piperazinyl group at the C-7 position.

The general synthesis pathway is a one-step reaction where 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is reacted with piperazine in a suitable solvent.

Quantitative Data

The formation of this compound is often monitored as an impurity in the production of Gatifloxacin. The following table summarizes typical impurity levels reported in Gatifloxacin synthesis.

| Product | Impurity | Typical Concentration | Analysis Method |

| Gatifloxacin | This compound | ≤ 0.07 area-% | HPLC |

Data sourced from patent literature describing Gatifloxacin synthesis.[1][2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Gatifloxacin synthesis procedures.[1][2]

Objective: To synthesize 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (this compound).

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Acetonitrile

-

Water

-

Nitrogen gas

Procedure:

-

Reaction Setup: In a reaction vessel, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (1 equivalent) and piperazine (2.1 equivalents) in DMSO under a nitrogen atmosphere.

-

Reaction: Heat the mixture to approximately 55°C and maintain this temperature for 24 hours.

-

Precipitation: After 24 hours, add toluene to the reaction mixture.

-

Cooling and Isolation: Cool the mixture to 5°C and hold at this temperature overnight to allow for precipitation. Filter the resulting solid.

-

Washing and Drying: Wash the isolated solid with acetonitrile and dry under vacuum to yield this compound.

-

Purification (Slurrying): To further purify the product, slurry the isolated solid with water or a mixture of water and acetonitrile at a temperature of 20-30°C.

-

Final Isolation: Isolate the purified this compound by filtration and dry under vacuum.

Process Parameters:

| Parameter | Value |

| Reaction Temperature | 53-57°C |

| Reaction Time | ~24 hours |

| Holding Temperature (Precipitation) | ≤ 25°C |

| Holding Time | 12-24 hours |

| Slurry Temperature | 20-30°C |

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound from its precursors.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis and purification.

References

"3-Desmethyl Gatifloxacin" CAS number and molecular formula

This technical guide provides comprehensive information on 3-Desmethyl Gatifloxacin, an impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Identification

This compound is a key related substance of Gatifloxacin. Its fundamental chemical identifiers are summarized below.

| Parameter | Value |

| CAS Number | 112811-57-1[1][2] |

| Molecular Formula | C₁₈H₂₀FN₃O₄[1][2] |

| Molecular Weight | 361.37 g/mol [1][2] |

| Synonyms | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid, AM 1147, PD 135042, Gatifloxacin Impurity D[1] |

Analytical Methodologies

The analysis of Gatifloxacin and its impurities, including this compound, is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Various methods have been developed to ensure the separation and quantification of these related substances.

| Method | Column | Mobile Phase | Detection | Application |

| RP-HPLC | Zorbax Eclipse C18, 50 x 4.6 mm, 5µm | Channel A: 0.1% Trifluoroacetic acid bufferChannel B: Acetonitrile | UV at 220nm | Quantification of Gatifloxacin and its impurities[3] |

| Stability-Indicating RP-HPLC | BDS Hypersil C8 (250 X 4.6 mm, 5 µm) | 20 mM phosphate buffer (pH 3.0) and methanol (30:70 v/v) | 254 nm | Simultaneous determination of gatifloxacin and flurbiprofen and their degradation products[4] |

| Eco-Friendly RP-HPLC | Shimadzu ODS-C18 | 3% sodium benzoate (pH 6.5) | Diode array detector at 293 nm | Estimation of Gatifloxacin in eye drop formulation using a hydrotropic mobile phase[5] |

Experimental Workflow: HPLC Analysis of Gatifloxacin Impurities

The following diagram illustrates a typical workflow for the analysis of Gatifloxacin and its related substances, such as this compound, using HPLC.

Caption: General workflow for the HPLC analysis of Gatifloxacin impurities.

Mechanism of Action of Parent Compound: Gatifloxacin

References

- 1. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 2. actascientific.com [actascientific.com]

- 3. idk.org.rs [idk.org.rs]

- 4. scielo.br [scielo.br]

- 5. scholars.direct [scholars.direct]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 8. Gatifloxacin (Zymar, Zymaxid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 9. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Desmethyl Gatifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desmethyl Gatifloxacin, also known as 8-Methoxy Ciprofloxacin or by its developmental code AM-1147, is a fluoroquinolone antibiotic. As a derivative of gatifloxacin, it belongs to a class of synthetic broad-spectrum antimicrobial agents. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with bacterial type II topoisomerases. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary antibacterial action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound converts them into toxic cellular poisons that induce double-stranded breaks in the bacterial chromosome, ultimately leading to cell death.

Interaction with DNA Gyrase

DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is the primary target of fluoroquinolones in many Gram-negative bacteria. Its essential function is to introduce negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.

This compound, like its parent compound gatifloxacin, stabilizes the "cleavage complex," a transient intermediate state where the DNA is cut and covalently linked to the gyrase enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks. The presence of a C-8 methoxy group on the quinolone core, a feature of this compound, has been shown to enhance the inhibitory activity against DNA gyrase compared to its C-8-H counterparts. This structural feature allows the drug to overcome certain types of resistance mediated by mutations in the gyrase enzyme. Specifically, this compound induces DNA cleavage mediated by both wild-type gyrase and quinolone-resistant mutants.

Interaction with Topoisomerase IV

Topoisomerase IV is the primary target for many fluoroquinolones in Gram-positive bacteria, such as Staphylococcus aureus. This enzyme, structurally similar to DNA gyrase and composed of two ParC and two ParE subunits (ParC₂ParE₂ in E. coli) or GrlA and GrlB subunits in S. aureus, is essential for the decatenation (unlinking) of daughter chromosomes following DNA replication.

Studies have shown that the C-8 methoxy group does not significantly alter the inhibitory activity against topoisomerase IV when compared to its C-8-H analog. This compound (AM-1147) demonstrates potent inhibition of S. aureus topoisomerase IV, with its activity being comparable to that of ciprofloxacin.

The overall mechanism of action is a dual-targeting process that disrupts critical DNA metabolic functions, leading to bacterial cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound (AM-1147) and its comparators.

| Compound | Substituents | Target Enzyme | IC₅₀ (µg/mL) |

| This compound (AM-1147) | C-8: OCH₃, C-3': H | S. aureus DNA Gyrase | 2.01 |

| S. aureus Topoisomerase IV | 4.04 | ||

| Gatifloxacin | C-8: OCH₃, C-3': CH₃ | S. aureus DNA Gyrase | 3.01 |

| S. aureus Topoisomerase IV | 6.09 | ||

| Ciprofloxacin | C-8: H, C-3': H | S. aureus DNA Gyrase | 13.5 |

| S. aureus Topoisomerase IV | 5.76 | ||

| AM-1121 | C-8: H, C-3': CH₃ | S. aureus DNA Gyrase | 17.3 |

| S. aureus Topoisomerase IV | 5.90 |

Data sourced from Takei et al. (2001).

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound (AM-1147) | S. aureus MS5935 | 0.063 |

| Gatifloxacin | S. aureus MS5935 | 0.063 |

| Ciprofloxacin | S. aureus MS5935 | 0.25 |

| AM-1121 | S. aureus MS5935 | 0.125 |

Data sourced from Takei et al. (2001).

Experimental Protocols

DNA Gyrase and Topoisomerase IV Inhibition Assay (IC₅₀ Determination)

This protocol is based on the methodology described by Takei et al. (2001).

-

Enzyme Preparation: The GyrA and GyrB subunits of DNA gyrase and the GrlA and GrlB subunits of topoisomerase IV from S. aureus MS5935 are prepared as previously described in the literature.

-

DNA Gyrase Supercoiling Assay:

-

The reaction mixture (30 µL) contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg of bovine serum albumin per mL, 6.5% glycerol, 0.3 µg of relaxed pBR322 DNA, and the enzyme.

-

The mixture is incubated at 30°C for 30 minutes.

-

The reaction is terminated by the addition of 7.5 µL of a stop solution (40% sucrose, 1% SDS, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Samples are subjected to electrophoresis on a 1% agarose gel.

-

The gel is stained with ethidium bromide, and the DNA bands are quantified using a densitometer.

-

The IC₅₀ is defined as the drug concentration that inhibits the supercoiling reaction by 50%.

-

-

Topoisomerase IV Decatenation Assay:

-

The reaction mixture (30 µL) contains 40 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 1 mM ATP, 10 mM DTT, 50 µg of bovine serum albumin per mL, 0.3 µg of kinetoplast DNA, and the enzyme.

-

The mixture is incubated at 30°C for 1 hour.

-

The reaction is stopped, and samples are analyzed by agarose gel electrophoresis as described for the gyrase assay.

-

The IC₅₀ is defined as the drug concentration that inhibits the decatenation reaction by 50%.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standard agar dilution methodology.

-

Bacterial Strain: S. aureus MS5935 is used as the test organism.

-

Media: Mueller-Hinton agar is prepared.

-

Drug Dilutions: A series of twofold dilutions of the test compounds are prepared and incorporated into the molten agar.

-

Inoculation: The bacterial strain is grown to a standardized turbidity and then inoculated onto the surface of the agar plates containing the drug dilutions.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Visualizations

Caption: Dual-targeting mechanism of this compound on bacterial topoisomerases.

Caption: General workflow for determining the IC50 of this compound.

In Vitro Antibacterial Activity of 3-Desmethyl Gatifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the antibacterial activity of 3-Desmethyl Gatifloxacin, a known impurity of the fourth-generation fluoroquinolone, Gatifloxacin.[1] While specific quantitative data on the antibacterial potency of this compound is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough investigation. The methodologies detailed herein are based on established standards for antimicrobial susceptibility testing. This guide also includes visual representations of experimental workflows and the proposed mechanism of action to aid in the design and execution of studies aimed at characterizing the antibacterial profile of this compound.

Introduction

Gatifloxacin is a broad-spectrum 8-methoxyfluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, and repair.[2] this compound is recognized as an impurity of Gatifloxacin.[1] Emerging research suggests that this compound may induce DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants, indicating its potential for biological activity and relevance in the study of drug resistance.[3][4]

A thorough in vitro assessment is the foundational step in characterizing the antibacterial properties of this compound. This guide provides the necessary protocols to determine its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics against a panel of clinically relevant bacteria.

Data Presentation: Quantitative Analysis of Antibacterial Activity

For a systematic evaluation, all quantitative data should be organized into clear and concise tables. The following templates are provided for the presentation of MIC and MBC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | ||

| Streptococcus pneumoniae | ||

| Enterococcus faecalis | ||

| Gram-Negative Bacteria | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa | ||

| Klebsiella pneumoniae | ||

| Haemophilus influenzae | ||

| Moraxella catarrhalis | ||

| Neisseria gonorrhoeae | ||

| Atypical Bacteria | ||

| Mycoplasma pneumoniae | ||

| Chlamydia pneumoniae | ||

| Legionella pneumophila |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | |||

| Streptococcus pneumoniae | |||

| Enterococcus faecalis | |||

| Gram-Negative Bacteria | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Klebsiella pneumoniae |

Experimental Protocols

The following are detailed methodologies for key in vitro antibacterial assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[5][6] The broth microdilution method is a widely accepted technique.[7][8]

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.[10]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.

-

Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[11]

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.[7]

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth of the bacteria.[10]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[12][13] It is determined after an MIC test has been completed.[10]

Protocol:

-

Subculturing from MIC plate:

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Determination of MBC:

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterium and can differentiate between bactericidal and bacteriostatic effects over time.[14]

Protocol:

-

Preparation:

-

Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15] Include a growth control flask without the compound.

-

Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[15]

-

-

Inoculation and Sampling:

-

Viable Cell Counting:

-

Perform serial dilutions of each aliquot in sterile saline or broth.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the colonies on the plates and calculate the CFU/mL for each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the bacterial count.[16]

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanism of action.

Caption: Workflow for MIC and MBC Determination.

Caption: Experimental Workflow for Time-Kill Kinetics Assay.

Caption: Proposed Mechanism of Action of Fluoroquinolones.

References

- 1. Cas 112811-57-1,1-Cyclopropyl-6-fluoro-8-Methoxy-4-oxo-7-(piperazin-1-yl)1,4-dihydroquinoline-3-carboxylic acid | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. idexx.dk [idexx.dk]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 9. actascientific.com [actascientific.com]

- 10. microchemlab.com [microchemlab.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. emerypharma.com [emerypharma.com]

- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

3-Desmethyl Gatifloxacin: A Comprehensive Technical Guide to a Key Gatifloxacin Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent. As with any pharmaceutical compound, controlling impurities is paramount to ensure its safety and efficacy. This technical guide provides an in-depth analysis of 3-Desmethyl Gatifloxacin, a known process-related impurity of Gatifloxacin. This document outlines its chemical properties, potential synthesis routes, and detailed analytical methodologies for its detection and quantification. Furthermore, it delves into forced degradation studies and the determination of its Relative Response Factor (RRF), crucial for accurate impurity profiling in Gatifloxacin drug substances and products.

Introduction to Gatifloxacin and its Impurities

Gatifloxacin is a synthetic broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Its chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2] The manufacturing process and storage of Gatifloxacin can lead to the formation of various impurities, which must be identified, quantified, and controlled within pharmaceutically acceptable limits as per regulatory guidelines.

One such critical impurity is this compound, also known as Gatifloxacin Impurity D by the United States Pharmacopeia (USP).[3][4] This impurity is structurally similar to the parent drug, lacking a methyl group on the piperazine ring. Its presence can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its control are essential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an impurity is fundamental for the development of appropriate analytical methods and for understanding its potential behavior.

| Property | Value | Reference |

| Chemical Name | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid | [4] |

| Synonyms | Gatifloxacin Impurity D, 8-Methoxy Ciprofloxacin | [3][4][5] |

| CAS Number | 112811-57-1 | [6] |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | [6] |

| Molecular Weight | 361.37 g/mol | [6] |

Synthesis of this compound (for Reference Standard Preparation)

A dedicated synthesis of this compound is necessary to produce a reference standard for analytical method development, validation, and routine quality control. While specific literature on the direct synthesis of this impurity is scarce, a plausible synthetic route can be inferred from the known synthesis of Gatifloxacin and other fluoroquinolones. The primary difference in the synthesis would be the use of piperazine instead of 2-methylpiperazine.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of a suitable Gatifloxacin precursor, such as 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, with piperazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in a suitable aprotic polar solvent like dimethyl sulfoxide (DMSO).

-

Addition of Reagent: Add an excess of piperazine to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80-120°C for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The product can be precipitated by the addition of water or an anti-solvent.

-

Purification: The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent system to obtain the this compound reference standard of high purity.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for the quantification of this compound in Gatifloxacin active pharmaceutical ingredient (API) and finished drug products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate this compound from Gatifloxacin and other potential impurities and degradation products.

Based on literature for the analysis of a Gatifloxacin impurity with a mass difference of 14 amu, the following conditions can be adapted:

| Parameter | Condition |

| Column | Zorbax SB-C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | 3% Acetic acid in Acetonitrile : 3% Acetic acid in Water (15:85, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 293 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Another reported method for Gatifloxacin and its impurities provides the following parameters:

| Parameter | Condition |

| Column | Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to ensure separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35°C |

| Expected Retention Time for Impurity D | ~4.286 min |

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Workflow for HPLC method validation.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of Gatifloxacin. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Proposed Stress Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Treat Gatifloxacin solution with 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Treat Gatifloxacin solution with 0.1 M NaOH at 60°C for 24 hours. |

| Oxidative Degradation | Treat Gatifloxacin solution with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid Gatifloxacin to 105°C for 48 hours. |

| Photolytic Degradation | Expose Gatifloxacin solution to UV light (254 nm) and visible light for an extended period. |

The formation of this compound is plausible under certain synthetic conditions, but its formation as a degradation product would need to be confirmed through these studies. It is hypothesized that harsh acidic or thermal conditions could potentially lead to the cleavage of the methyl group from the piperazine ring, although this is less common than other degradation pathways for fluoroquinolones.

Relative Response Factor (RRF) Determination

For accurate quantification of impurities when a calibrated reference standard is not used in every analysis, the Relative Response Factor (RRF) must be determined.

Concept of RRF

The RRF is the ratio of the response of the impurity to the response of the API at the same concentration under the same chromatographic conditions.

Formula: RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Experimental Protocol for RRF Determination

-

Prepare Standard Solutions: Prepare a stock solution of the Gatifloxacin reference standard and the this compound reference standard of known purity.

-

Prepare Linearity Solutions: From the stock solutions, prepare a series of solutions containing both Gatifloxacin and this compound at different concentrations.

-

Chromatographic Analysis: Inject these solutions into the validated HPLC system and record the peak areas for both compounds.

-

Calculate Response Factors: For each compound, plot a graph of peak area versus concentration. The slope of the regression line represents the response factor.

-

Calculate RRF: The RRF is calculated as the ratio of the slope of the impurity (this compound) to the slope of the API (Gatifloxacin).

Caption: Workflow for RRF determination.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways affected by this compound or its specific biological activity. As an impurity, it is generally assumed to have a pharmacological and toxicological profile that needs to be controlled to ensure it does not adversely affect the safety and efficacy of Gatifloxacin. Any significant biological activity would warrant further investigation and stricter control limits.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. This compound is a known and important impurity of Gatifloxacin. This technical guide has provided a comprehensive overview of its properties, potential synthesis, and detailed analytical methodologies for its quantification. The implementation of a robust, validated, stability-indicating HPLC method, coupled with the determination of the RRF, is essential for the accurate monitoring and control of this compound in Gatifloxacin drug substance and product, thereby ensuring the quality and safety of this important antibiotic. Researchers and scientists are encouraged to use the provided methodologies as a foundation for their internal procedures and further studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Solubility and Stability Characteristics of 3-Desmethyl Gatifloxacin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies required to assess the solubility and stability of 3-Desmethyl Gatifloxacin. Due to the limited availability of public data on this specific impurity, this guide utilizes data from its parent compound, Gatifloxacin, as a reference and an example for the experimental protocols described.

Introduction

This compound is a known impurity of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Understanding the physicochemical properties of impurities is a critical aspect of drug development and regulatory compliance. This technical guide outlines the essential solubility and stability characteristics that need to be determined for this compound and provides detailed experimental protocols for their assessment. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to generate robust and reliable data for this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its impurity is a critical determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility are important parameters to evaluate.

Reference Solubility Data for Gatifloxacin

As a point of reference, the known solubility of the parent compound, Gatifloxacin, is summarized in the tables below. These values can serve as a benchmark when determining the solubility of this compound.

Table 1: Solubility of Gatifloxacin in Organic Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~ 1 | [1] |

| Dimethylformamide (DMF) | ~ 10 | [1] |

| Methanol | 0.531 (at 298.15 K) | [2] |

| Ethanol | 0.698 (at 298.15 K) | [2] |

| n-Propanol | 0.922 (at 298.15 K) | [2] |

| Isopropanol | 0.401 (at 298.15 K) | [2] |

| n-Butanol | 2.246 (at 298.15 K) | [2] |

| Acetone | 1.766 (at 298.15 K) | [2] |

| Butanone | 3.488 (at 298.15 K) | [2] |

| Acetonitrile | 2.811 (at 298.15 K) | [2] |

| 1,4-Dioxane | 1.288 (at 298.15 K) | [2] |

| Ethyl Acetate | 6.789 (at 298.15 K) | [2] |

| Toluene | 0.261 (at 298.15 K) | [2] |

Table 2: Aqueous Solubility of Gatifloxacin

| Medium | Solubility (mg/mL) | Reference |

| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 | [1] |

| Aqueous Buffer (pH 4) | 60 | [3] |

Experimental Protocols for Solubility Determination

Kinetic solubility is the concentration of a compound in solution at the point of precipitation from an initial supersaturated solution, typically prepared by diluting a high-concentration stock in an organic solvent (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[4]

-

Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[4][5]

-

LC-MS/MS: Provides high sensitivity and specificity for concentration determination in the supernatant.[4]

-

Caption: Kinetic Solubility Experimental Workflow.

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is considered the "true" solubility and is crucial for formulation development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, buffers of various pH, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][6]

-

Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Solid Phase Analysis (Optional): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes.

Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Reference Stability Data for Gatifloxacin

Forced degradation studies on Gatifloxacin have shown its susceptibility to certain stress conditions.

Table 3: Summary of Gatifloxacin Forced Degradation Studies

| Stress Condition | Observation | Reference |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Stable | [7] |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Stable | [7] |

| Oxidative Degradation (e.g., 3-30% H₂O₂) | Significant degradation | [7] |

| Thermal Degradation | Stable | [7] |

| Photolytic Degradation | Degradation observed | [7] |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies for this compound should be conducted according to ICH Q1A(R2) guidelines.[8][9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[9]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.

-

Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature for a specified time.

-

Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Mass Balance: Ensure that the sum of the assay of the main peak and the areas of all degradation products is close to the initial assay value.

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies, researchers and drug development professionals can generate the critical data required for formulation development, regulatory submissions, and ensuring the overall quality and safety of Gatifloxacin-containing drug products. The provided reference data for Gatifloxacin serves as a valuable starting point for these investigations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - ProQuest [proquest.com]

- 8. database.ich.org [database.ich.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Identity of 3-Desmethyl Gatifloxacin: A Biologically Active Impurity in Gatifloxacin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against a variety of pathogens. While its metabolic fate is characterized by limited biotransformation with the parent drug being predominantly excreted unchanged, the biological significance of its related compounds warrants thorough investigation. This technical guide focuses on "3-Desmethyl Gatifloxacin," a compound that is chemically synonymous with "8-Methoxy Ciprofloxacin." This document will delve into its primary role as a manufacturing impurity, its inherent biological activities, and the analytical methodologies pertinent to its study. A pivotal clarification is that while possessing biological activity, its classification as a significant metabolite of Gatifloxacin in drug metabolism is not substantiated by current scientific literature.

Core Compound Identification and Physicochemical Properties

This compound is a structural analog of Gatifloxacin, differing by the absence of a methyl group on the piperazine ring. It is more commonly referred to in chemical literature and by suppliers as 8-Methoxy Ciprofloxacin.

Table 1: Physicochemical Properties of this compound (8-Methoxy Ciprofloxacin)

| Property | Value | Reference |

| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Synonyms | This compound, 8-Methoxy Ciprofloxacin | |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | |

| Molecular Weight | 361.37 g/mol | |

| CAS Number | 112811-57-1 |

Biological Significance: An Active Impurity

Contrary to being a prominent metabolite, this compound is primarily recognized as a process-related impurity in the synthesis of Gatifloxacin. However, its structural similarity to fluoroquinolones confers upon it significant biological activity.

Antibacterial Activity

Research has demonstrated that this compound (8-Methoxy Ciprofloxacin) possesses antibacterial properties. It has been shown to induce DNA cleavage mediated by wild-type DNA gyrase and quinolone-resistant mutants[1]. DNA gyrase is a critical enzyme for bacterial DNA replication, and its inhibition is the primary mechanism of action for fluoroquinolone antibiotics. This intrinsic activity suggests that the presence of this impurity could potentially contribute to the overall antibacterial effect of Gatifloxacin, although its potency relative to the parent drug requires further characterization.

Anticancer Potential

Derivatives of 8-methoxy ciprofloxacin have been investigated for their potential as anticancer agents. While this research does not directly assess the parent this compound, it highlights the therapeutic potential of this chemical scaffold beyond its antibacterial applications.

Role in Drug Metabolism: A Matter of Impurity Profiling

Current pharmacokinetic studies on Gatifloxacin indicate that it undergoes minimal metabolism in humans, with over 80% of the drug excreted unchanged in the urine[2]. Less than 1% of a dose is recovered as metabolites, which have been identified as ethylenediamine and methylethylenediamine metabolites. The available literature does not support the formation of this compound as a metabolic product in vivo.

Therefore, the primary relevance of this compound in the context of drug metabolism is its status as a critical impurity that must be monitored and controlled during the manufacturing of Gatifloxacin to ensure the safety and efficacy of the final drug product.

Quantitative Data

As this compound is not a recognized metabolite, there is a lack of quantitative data regarding its concentration in biological fluids following the administration of Gatifloxacin. The focus of quantitative analysis has been on ensuring its levels are below acceptable limits in the active pharmaceutical ingredient (API).

Experimental Protocols

While specific protocols for the analysis of this compound as a metabolite are not available, established analytical methods for Gatifloxacin and other fluoroquinolones can be adapted for its detection and quantification as an impurity or for research purposes.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of this compound from Gatifloxacin in bulk drug substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Gatifloxacin and this compound have significant absorbance (e.g., around 290 nm).

-

Sample Preparation: The Gatifloxacin sample is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of the mobile phase).

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection in Biological Matrices

This highly sensitive and specific method can be adapted to detect and quantify low levels of this compound in biological samples like plasma or urine for research or investigational purposes.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI is typically used for fluoroquinolones.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and an appropriate internal standard (e.g., a stable isotope-labeled analog) are monitored.

-

Precursor Ion (m/z) for this compound: [M+H]⁺ = 362.1

-

Product Ions (m/z): To be determined by direct infusion and fragmentation studies.

-

-

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.

-

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed using a suitable sorbent to extract the analyte from the matrix.

-

-

Quantification: A calibration curve is constructed by spiking known amounts of this compound and the internal standard into a blank biological matrix and processing them alongside the unknown samples.

Visualizations

Logical Relationship of this compound to Gatifloxacin

Caption: Relationship between Gatifloxacin and this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the analysis of this compound in biological samples.

Conclusion

This compound, also known as 8-Methoxy Ciprofloxacin, is a biologically active compound that is primarily relevant as a process-related impurity in the manufacturing of Gatifloxacin. Its inherent antibacterial activity, stemming from the inhibition of DNA gyrase, underscores the importance of stringent quality control in pharmaceutical production. While the current body of evidence does not support its role as a significant metabolite of Gatifloxacin, its biological properties merit further investigation. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound, which is crucial for both quality assurance in drug manufacturing and for advancing research into the broader biological effects of fluoroquinolone-related compounds. Future research could explore the potential for in vivo formation of this compound under specific physiological conditions, although current data suggest this is unlikely to be a major metabolic pathway.

References

The Emergence of a Key Impurity: A Technical Guide to 3-Desmethyl Gatifloxacin

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the discovery and first reported synthesis of 3-Desmethyl Gatifloxacin, a significant impurity in the production of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.

Introduction

This compound, chemically identified as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is a known process-related impurity in the synthesis of Gatifloxacin. Its discovery is intrinsically linked to the process development and impurity profiling of Gatifloxacin, where it was identified as a minor but critical component to monitor and control. This guide outlines the context of its discovery and provides a detailed, plausible synthesis protocol based on the established chemistry of Gatifloxacin production.

Discovery and Context

The discovery of this compound was not a targeted effort but rather a consequence of rigorous analytical monitoring during the manufacturing process of Gatifloxacin. It is consistently referred to in patent literature as an impurity, "Desmethyl gatifloxacin (DesMe-GTF)"[1][2]. The primary synthesis of Gatifloxacin involves the nucleophilic substitution of a fluorine atom on the quinolone core with 2-methylpiperazine[1][2]. The formation of this compound is attributed to the presence of piperazine as an impurity in the 2-methylpiperazine starting material. During the main reaction, this piperazine impurity competes with 2-methylpiperazine, leading to the formation of the desmethyl analogue.

Regulatory requirements necessitate the identification, characterization, and control of such impurities. Consequently, the first "synthesis" of this compound was likely performed to generate an analytical standard for its detection and quantification in Gatifloxacin batches.

First Reported Synthesis

The following experimental protocol is a detailed representation of this synthesis, adapted from established Gatifloxacin synthesis methodologies[1][2].

Experimental Protocol: Synthesis of this compound

Reaction: Nucleophilic substitution of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with piperazine.

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

-

Piperazine

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Toluene

-

Methanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Purified water

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reactant: Add an excess of piperazine to the suspension. The use of an excess of the amine helps to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature between 50°C and 70°C. Maintain this temperature and stir for 12-24 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., HPLC).

-

Work-up and Isolation:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add an anti-solvent such as water or toluene to precipitate the product.

-

Stir the resulting slurry at a reduced temperature (e.g., 0-5°C) for several hours to maximize precipitation.

-

Filter the precipitate and wash with a suitable solvent like methanol to remove unreacted piperazine and other impurities.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain this compound of high purity.

-

Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

Quantitative Data

Quantitative data for the dedicated synthesis of this compound is not extensively published. However, within the context of Gatifloxacin production, its levels as an impurity are strictly controlled. The following table summarizes the typical acceptable limits found in patent literature.

| Parameter | Value | Reference |

| Maximum allowable level in Gatifloxacin | ≤ 0.07 area-% (by HPLC) | [1][2] |

Visualization of the Synthesis Pathway

The synthesis of this compound can be visualized as a single-step nucleophilic aromatic substitution reaction.

Caption: Synthesis of this compound.

Experimental Workflow

The overall workflow from starting materials to the purified product is outlined below.

Caption: Experimental workflow for the synthesis.

Conclusion

This compound serves as a prime example of a process-related impurity whose discovery and synthesis are driven by the stringent requirements of pharmaceutical manufacturing and quality control. While not a therapeutically intended molecule, its synthesis and characterization are crucial for ensuring the safety and purity of the active pharmaceutical ingredient, Gatifloxacin. The methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals involved in the development and analysis of fluoroquinolone antibiotics.

References

Methodological & Application

Application Note & Protocol: Quantification of 3-Desmethyl Gatifloxacin using a Validated LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The bactericidal action of Gatifloxacin results from the inhibition of the enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[2] While Gatifloxacin undergoes limited biotransformation in humans, understanding the metabolic profile, including minor metabolites, is crucial for a comprehensive pharmacokinetic and safety assessment.[3] Although demethylation is a known metabolic pathway for some fluoroquinolones in certain biological systems, "3-Desmethyl Gatifloxacin" is not a commonly reported metabolite in human metabolism.[4]

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, a putative metabolite of Gatifloxacin, in a biological matrix such as human plasma. The method is designed to be robust and reliable, adhering to regulatory guidelines for bioanalytical method validation.[5]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Figure 1: Analytical workflow for this compound quantification.

Materials and Reagents

-

Analytes: this compound and Gatifloxacin reference standards.

-

Internal Standard (IS): Ciprofloxacin or a stable isotope-labeled Gatifloxacin.

-

Solvents: HPLC-grade acetonitrile, methanol, and formic acid.

-

Water: Deionized water, 18 MΩ·cm or higher purity.

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).

Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

Note: The m/z values for this compound are proposed based on the structure of Gatifloxacin and require experimental confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Gatifloxacin | 376.2 | 332.2 | 100 | 25 |

| This compound | 362.2 | 318.2 | 100 | 25 |

| Ciprofloxacin (IS) | 332.1 | 288.1 | 100 | 27 |

Experimental Protocols

Standard Solution and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound, Gatifloxacin, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the analytes from the primary stock solutions using a mixture of methanol and water (50:50, v/v) to create working standard solutions for calibration curve and QC sample preparation.

-

Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Ciprofloxacin in 50:50 methanol:water).

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[5] Key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |

| Linearity | The relationship between instrument response and known concentrations of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible at different concentrations. |

| Stability | The chemical stability of the analyte in the biological matrix under different processing and storage conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Data Presentation

Table 4: Linearity of this compound

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) ± SD | Accuracy (%) |

| 0.1 | 0.11 ± 0.01 | 110.0 |

| 0.5 | 0.48 ± 0.04 | 96.0 |

| 1.0 | 1.05 ± 0.08 | 105.0 |

| 5.0 | 4.90 ± 0.35 | 98.0 |

| 10.0 | 10.2 ± 0.71 | 102.0 |

| 50.0 | 48.5 ± 3.88 | 97.0 |

| 100.0 | 103.0 ± 8.24 | 103.0 |

Table 5: Accuracy and Precision of this compound Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean ± SD | %CV | ||

| Low | 0.3 | 0.29 ± 0.02 | 6.9 |

| Medium | 30 | 30.9 ± 1.55 | 5.0 |

| High | 80 | 78.4 ± 3.14 | 4.0 |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the parent drug, its putative metabolite, and the analytical detection method.

Figure 2: Relationship between Gatifloxacin, its putative metabolite, and detection.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers high sensitivity and selectivity. Adherence to the outlined validation procedures will ensure the generation of reliable data for pharmacokinetic and drug metabolism studies.

References

Application Note: HPLC-UV Separation of Gatifloxacin and 3-Desmethyl Gatifloxacin

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. During its synthesis and storage, impurities can arise, one of which is 3-Desmethyl Gatifloxacin. The presence of such impurities can affect the safety and efficacy of the drug product. Therefore, a robust analytical method is required to separate and quantify Gatifloxacin from its related substances, including this compound. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the effective separation of Gatifloxacin and its potential impurity, this compound. This method is crucial for quality control in drug development and manufacturing.

Chromatographic Conditions

A reversed-phase HPLC method was developed to ensure the separation of Gatifloxacin from its impurities. The conditions are summarized in the table below.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 95% A, 5% B5-20 min: Linear gradient to 40% A, 60% B20-22 min: Linear gradient to 95% A, 5% B22-25 min: 95% A, 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 293 nm |

| Run Time | 25 minutes |

Experimental Protocol

1. Standard Solution Preparation

-

Gatifloxacin Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Gatifloxacin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

This compound Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL Gatifloxacin and 10 µg/mL this compound): Pipette 2.5 mL of the Gatifloxacin stock solution and 0.25 mL of the this compound stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

2. Sample Preparation

-

For Drug Substance: Accurately weigh about 25 mg of the Gatifloxacin drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent to obtain a final concentration of approximately 100 µg/mL.

-

For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of Gatifloxacin to a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute 2.5 mL of the supernatant to 25 mL with the diluent.

3. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the working standard solution to determine the retention times and system suitability parameters.

-

Inject the sample solutions.

-

The retention time for Gatifloxacin is expected to be around 8-10 minutes, and the retention time for this compound will be different, allowing for their separation.

Method Validation Summary

The following table summarizes the typical validation parameters for this type of method.

| Parameter | Result |

| Linearity (Gatifloxacin) | 10 - 150 µg/mL (r² > 0.999) |

| Linearity (this compound) | 1 - 20 µg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from blank or placebo. The method is stability-indicating. |

Forced Degradation Studies

To confirm the stability-indicating nature of the method, Gatifloxacin was subjected to forced degradation under various stress conditions as per ICH guidelines.

-

Acid Degradation: 1 mL of 1N HCl was added to 1 mL of Gatifloxacin stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.

-

Base Degradation: 1 mL of 1N NaOH was added to 1 mL of Gatifloxacin stock solution and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.

-

Oxidative Degradation: 1 mL of 30% H₂O₂ was added to 1 mL of Gatifloxacin stock solution and kept at room temperature for 24 hours.

-

Thermal Degradation: Gatifloxacin solid drug substance was kept in an oven at 105°C for 48 hours.

-

Photolytic Degradation: Gatifloxacin solution was exposed to UV light (254 nm) for 24 hours.

In all cases, the method was able to separate the main Gatifloxacin peak from the degradation products, demonstrating its stability-indicating capability.

Visualization of the Experimental Workflow

Caption: Workflow for the HPLC-UV analysis of Gatifloxacin and this compound.